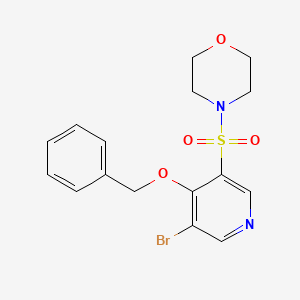
4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine is a complex organic compound that features a morpholine ring, a benzyloxy group, and a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the benzyloxy and bromopyridine intermediates. One common approach is to first synthesize the benzyloxy derivative through a nucleophilic substitution reaction. The bromopyridine moiety can be introduced via a bromination reaction using N-bromosuccinimide (NBS) as the brominating agent .
The final step involves the sulfonylation of the morpholine ring with the benzyloxy-bromopyridine intermediate. This can be achieved using sulfonyl chloride reagents under basic conditions to form the desired sulfonyl morpholine compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under appropriate conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the bromopyridine moiety can yield pyridine derivatives.
Substitution: Substitution of the bromine atom can yield various substituted pyridine derivatives.
Scientific Research Applications
4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the benzyloxy and bromopyridine moieties can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(Benzyloxy)phenyl)sulfonyl)morpholine
- 4-((4-Bromophenyl)sulfonyl)morpholine
Uniqueness
4-((4-(Benzyloxy)-5-bromopyridin-3-yl)sulfonyl)morpholine is unique due to the presence of both the benzyloxy and bromopyridine moieties, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17BrN2O4S |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
4-(5-bromo-4-phenylmethoxypyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C16H17BrN2O4S/c17-14-10-18-11-15(24(20,21)19-6-8-22-9-7-19)16(14)23-12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 |
InChI Key |
UOPPZHRKYXUIID-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN=CC(=C2OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


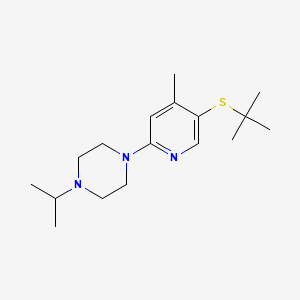
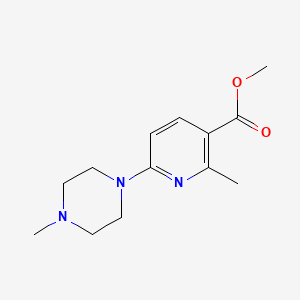

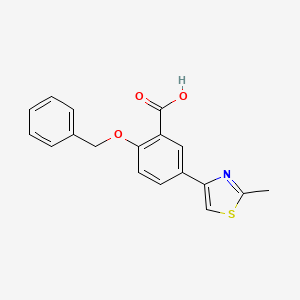


![(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800452.png)

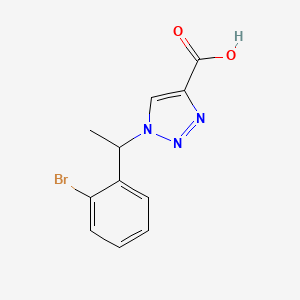
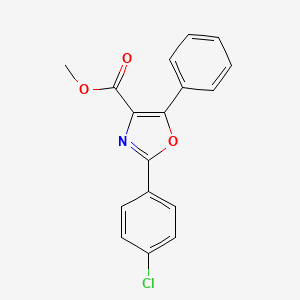
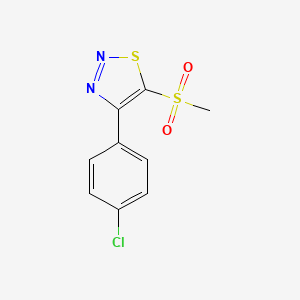
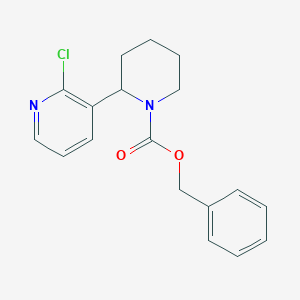
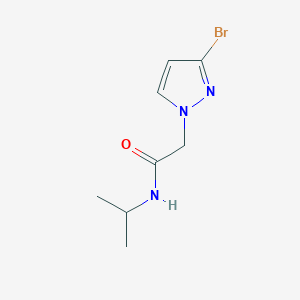
![Methyl 2-(3-bromo-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11800517.png)
